molecular formula C14H22N2O2 B8648912 Tert-butyl 3-amino-3-phenylpropylcarbamate

Tert-butyl 3-amino-3-phenylpropylcarbamate

Cat. No. B8648912
M. Wt: 250.34 g/mol
InChI Key: CPMBHEYMGCRCCM-UHFFFAOYSA-N
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Patent
US08946278B2

Procedure details

NH2NH2 (1.8 mL, 57.7 mmol) was added to a THF/MeOH (1:1, 30 mL) solution of 1,1-dimethylethyl[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl]carbamate (2.2 g, 5.79 mmol) and stirred at 50° C. in a sealed system. After 12 hours, the solids were filtered, washing with methanol. The filtrate was concentrated and purified by column chromatography using 5% MeOH in CHCl3 containing 1% NH4OH to give the title compound (1.1 g, 76%) as a white solid: LC-MS (ES) m/z=251 (M+H)+.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl]carbamate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
NN.CC([N:7]([CH2:11][CH2:12][CH:13]([N:20]1C(=O)C2C(=CC=CC=2)C1=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8](=[O:10])[O-:9])(C)C>C1COCC1.CO>[NH2:20][CH:13]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[CH2:12][CH2:11][NH:7][C:8](=[O:10])[O:9][C:14]([CH3:19])([CH3:15])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
1.8 mL
Type
reactant
Smiles
NN
Name
1,1-dimethylethyl[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl]carbamate
Quantity
2.2 g
Type
reactant
Smiles
CC(C)(C)N(C([O-])=O)CCC(C1=CC=CC=C1)N1C(C2=CC=CC=C2C1=O)=O
Name
THF MeOH
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. in a sealed system
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
washing with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC(CCNC(OC(C)(C)C)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 151.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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